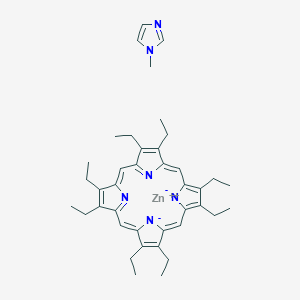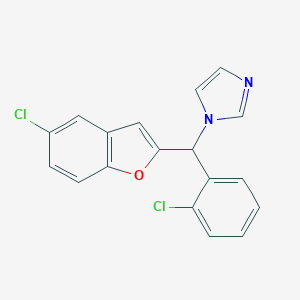![molecular formula C18H34O3Si B056078 4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one CAS No. 119018-20-1](/img/structure/B56078.png)
4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one, also known as Dibenzoylmethane (DBM), is a naturally occurring compound found in turmeric. DBM has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism Of Action
DBM exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation. DBM also activates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. Additionally, DBM targets multiple signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.
Biochemical And Physiological Effects
DBM has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types and animal models, including in the brain, liver, and kidneys. DBM has also been shown to induce cell cycle arrest and apoptosis in cancer cells, including breast, prostate, and colon cancer cells. Additionally, DBM has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages And Limitations For Lab Experiments
DBM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using biochemical and molecular biology techniques. However, DBM also has some limitations. It has low bioavailability and can be rapidly metabolized in vivo, which may limit its therapeutic potential. Additionally, DBM can exhibit off-target effects, which may complicate its interpretation in experimental settings.
Future Directions
There are several future directions for the study of DBM. One area of research is the development of more potent and selective analogs of DBM that can overcome its limitations in vivo. Another area of research is the investigation of the potential synergistic effects of DBM with other natural compounds or conventional therapies. Additionally, the study of the molecular mechanisms underlying the effects of DBM in different cell types and disease models can provide insights into its therapeutic potential. Finally, the translation of DBM into clinical trials for various diseases, such as cancer and diabetes, can provide valuable information on its safety and efficacy in humans.
Synthesis Methods
DBM can be synthesized through a simple reaction between benzoyl chloride and cyclohexanone in the presence of a base. The resulting product is purified through recrystallization and characterized using spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Scientific Research Applications
DBM has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. DBM has also been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
properties
CAS RN |
119018-20-1 |
|---|---|
Product Name |
4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one |
Molecular Formula |
C18H34O3Si |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-[1,2-dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one |
InChI |
InChI=1S/C18H34O3Si/c1-15-8-7-9-17(18(15,3)11-10-16(2)19)21-14-20-12-13-22(4,5)6/h10-11,15,17H,7-9,12-14H2,1-6H3 |
InChI Key |
YSKBQKHQCSNFEA-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1(C)C=CC(=O)C)OCOCC[Si](C)(C)C |
Canonical SMILES |
CC1CCCC(C1(C)C=CC(=O)C)OCOCC[Si](C)(C)C |
synonyms |
(3E)-4-(1,2-Dimethyl-6-([2-(trimethylsilyl)ethoxy]methoxy)cyclohexyl)- 3-buten-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



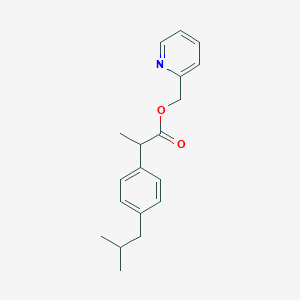
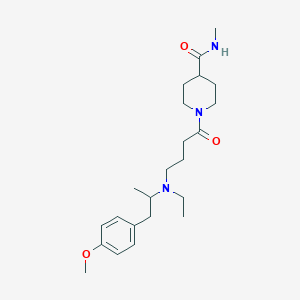
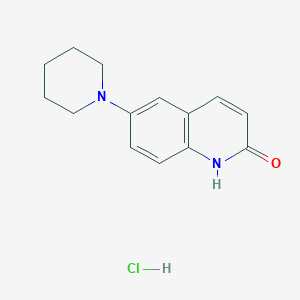
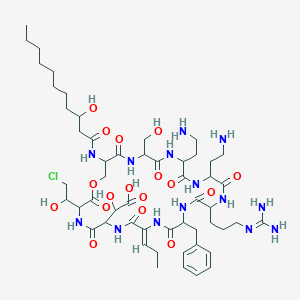
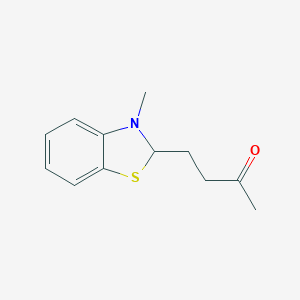
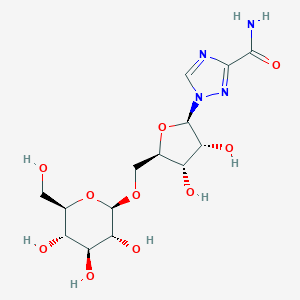
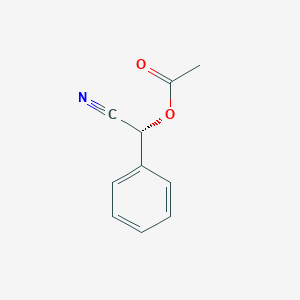
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
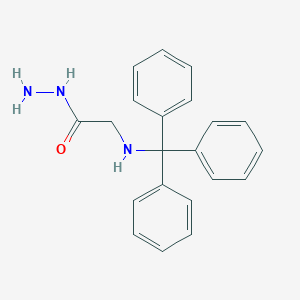
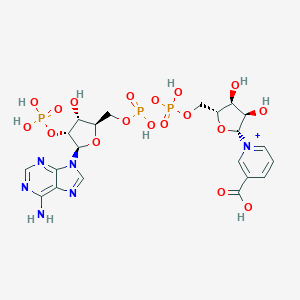
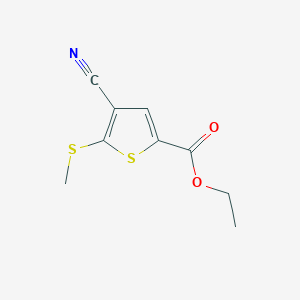
![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)
